![molecular formula C26H39N3O4S2 B2499835 4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide CAS No. 853902-47-3](/img/structure/B2499835.png)
4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C26H39N3O4S2 and its molecular weight is 521.74. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Compounds similar to the target chemical have been synthesized and analyzed for their crystal structure, revealing significant molecular interactions. For example, a study conducted by Balu and Gopalan (2013) detailed the synthesis and crystal structure of a related compound, highlighting its extensive π–π interactions and intermolecular hydrogen bonds (Balu & Gopalan, 2013).
Coordination Compounds and Chemical Nucleases
- Research by Macías et al. (2006) focused on the reaction of similar compounds with Cu(II) salts, leading to the formation of coordination compounds. These complexes were characterized by spectroscopic methods and showed potential as chemical nucleases (Macías et al., 2006).
Antimicrobial Activity
- A study by Sarvaiya, Gulati, and Patel (2019) investigated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating their effectiveness against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Potential in Medical Applications
- Zuccarello et al. (1996) explored the use of a related compound in preventing subarachnoid hemorrhage-induced cerebral vasospasm, demonstrating its effectiveness in a rabbit model (Zuccarello et al., 1996).
Anti-Inflammatory and Anticancer Properties
- Küçükgüzel et al. (2013) synthesized a series of novel compounds related to the target chemical, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study highlighted the potential therapeutic applications of these compounds (Küçükgüzel et al., 2013).
Potential in Polymer Science
- Yan, Hu, and Xiong (2007) discussed the synthesis and crystal structure of a related compound, emphasizing its role in the field of polymer science (Yan, Hu, & Xiong, 2007).
Anti-Malarial Activity
- Research by Cunico et al. (2009) revealed the anti-malarial activity of certain piperazine derivatives, illustrating the potential of these compounds in combating malaria (Cunico et al., 2009).
properties
IUPAC Name |
4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O4S2/c1-25(2,3)21-7-11-23(12-8-21)34(30,31)27-15-16-28-17-19-29(20-18-28)35(32,33)24-13-9-22(10-14-24)26(4,5)6/h7-14,27H,15-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIVAJSEFMXRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)
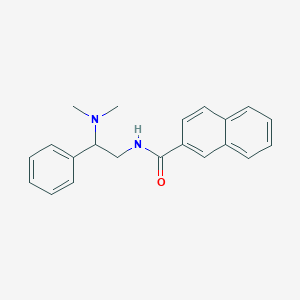
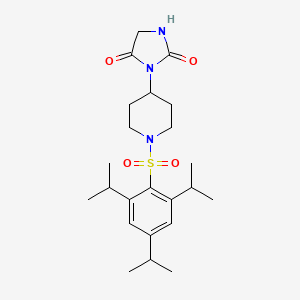
![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)
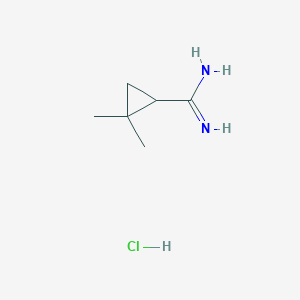
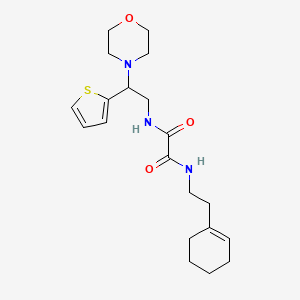
![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)
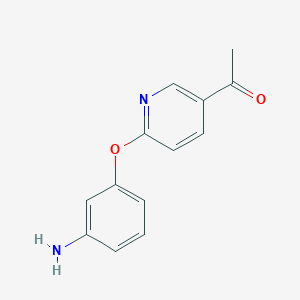

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2499769.png)
![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)
